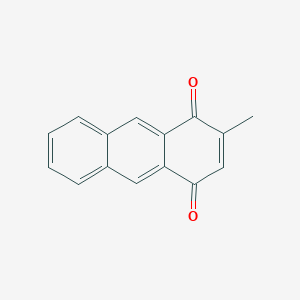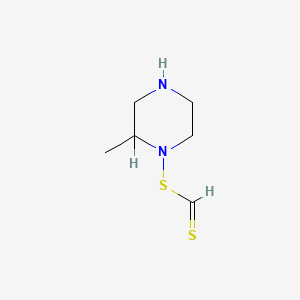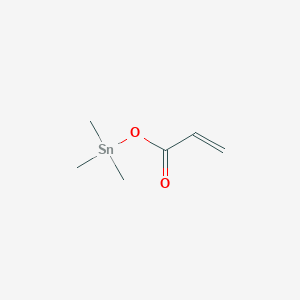
1,3-Propanediol, 2-ethyl-, monocarbanilate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediol, 2-ethyl-, monocarbanilate is an organic compound with the molecular formula C12H17NO3. It is a derivative of 1,3-propanediol, where one of the hydroxyl groups is substituted with an ethyl group and the other with a monocarbanilate group. This compound is used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2-ethyl-, monocarbanilate can be synthesized through a multi-step process involving the reaction of 1,3-propanediol with ethyl groups and carbanilate. The synthesis typically involves:
Esterification: Reacting 1,3-propanediol with ethyl chloroformate in the presence of a base such as pyridine to form 2-ethyl-1,3-propanediol.
Carbanilation: The intermediate product is then reacted with phenyl isocyanate to form the monocarbanilate derivative.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
1,3-Propanediol, 2-ethyl-, monocarbanilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: The ethyl and carbanilate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1,3-Propanediol, 2-ethyl-, monocarbanilate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers and other complex organic compounds.
Biology: Studied for its potential use in biochemical pathways and enzyme interactions.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of coatings, adhesives, and plasticizers due to its unique chemical properties.
作用機序
The mechanism of action of 1,3-propanediol, 2-ethyl-, monocarbanilate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of different products. The pathways involved include esterification, hydrolysis, and oxidation-reduction reactions.
類似化合物との比較
Similar Compounds
1,3-Propanediol: A simpler diol with two hydroxyl groups.
2-Methyl-1,3-propanediol: A derivative with a methyl group instead of an ethyl group.
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl): Another derivative with a hydroxymethyl group.
Uniqueness
1,3-Propanediol, 2-ethyl-, monocarbanilate is unique due to its specific substitution pattern, which imparts distinct chemical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
特性
CAS番号 |
25451-65-4 |
|---|---|
分子式 |
C12H17NO3 |
分子量 |
223.27 g/mol |
IUPAC名 |
2-(hydroxymethyl)butyl N-phenylcarbamate |
InChI |
InChI=1S/C12H17NO3/c1-2-10(8-14)9-16-12(15)13-11-6-4-3-5-7-11/h3-7,10,14H,2,8-9H2,1H3,(H,13,15) |
InChIキー |
BDRYUPSBSJWEFN-UHFFFAOYSA-N |
正規SMILES |
CCC(CO)COC(=O)NC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


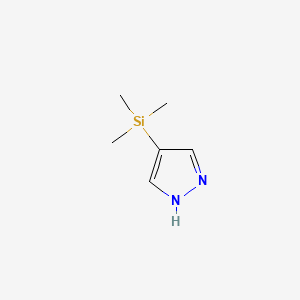

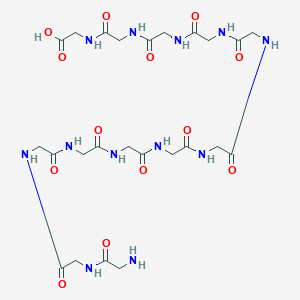
![5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685962.png)

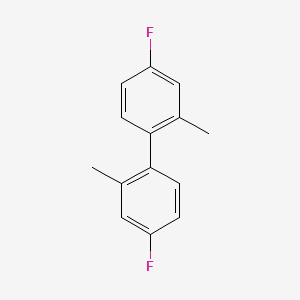
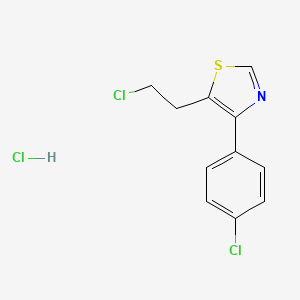
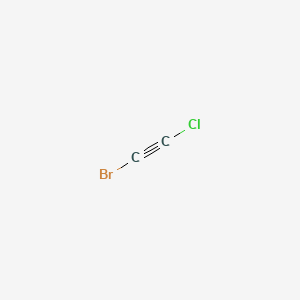
![1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one](/img/structure/B14686003.png)


